![molecular formula C22H25N3O4 B5584225 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5584225.png)
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives. For example, Wang et al. (2006) described the synthesis of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, showcasing the adaptability of oxadiazole synthesis methods to incorporate various substituents for structural and electronic modulation (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives reveals their capacity for intramolecular interactions, which significantly influence their stability and reactivity. For instance, Chen et al. (2004) synthesized a compound closely related to our target molecule and analyzed its intramolecular C—H⋯O and C—H⋯N hydrogen bonds, along with intermolecular C—H⋯π and C—H⋯O interactions (Chen et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of oxadiazole derivatives is influenced by the electron-withdrawing or donating nature of substituents on the oxadiazole ring. The study by Kreher et al. (2004) highlights functionalization reactions of oxadiazole compounds, providing insight into their chemical versatility and the impact of different substituents on their reactivity (Kreher et al., 2004).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are often tailored by modifying the molecular structure, as seen in the synthesis and characterization studies of oxadiazole compounds by Tomi (2012), which did not exhibit liquid crystalline behaviors but showed crystal to isotropic liquid transitions (Tomi, 2012).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, such as acidity, basicity, and photophysical properties, are determined by their molecular structure. Yan et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives and characterized them to study their optical properties, demonstrating the influence of structural modifications on these properties (Yan et al., 2010).
作用機序
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. The dimethoxyphenyl group is found in a variety of biologically active compounds, so it’s possible that this compound could have interesting biological properties .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-27-18-12-11-17(15-19(18)28-2)22-24-21(29-25-22)10-6-9-20(26)23-14-13-16-7-4-3-5-8-16/h3-5,7-8,11-12,15H,6,9-10,13-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQBHMPQCSQMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5584142.png)
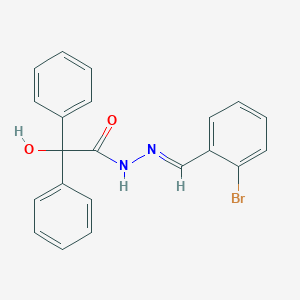
![2-{1-[4-(tetrahydro-2-furanylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5584145.png)
![5-[(3,4-dimethoxybenzylidene)amino]-2-hydroxybenzoic acid](/img/structure/B5584159.png)
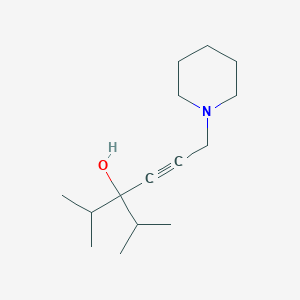
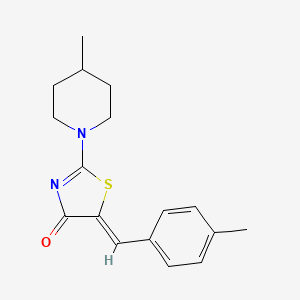

![1-{6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-3-pyridinyl}ethanone](/img/structure/B5584183.png)
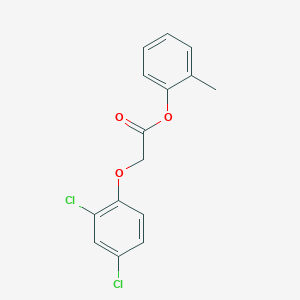
![4-{[3,4-bis(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5584196.png)
![4,6-dimethyl-2-[(2-pyridinylmethyl)thio]nicotinonitrile](/img/structure/B5584204.png)
![1-[(4-acetylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5584219.png)
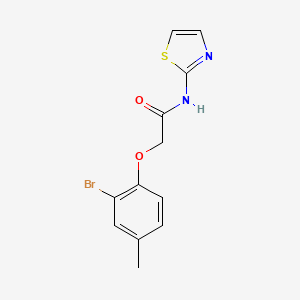
![N-(4-chlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5584240.png)